Technical Guide: 2'-O-Methyl-d3 Paclitaxel
Technical Guide: 2'-O-Methyl-d3 Paclitaxel
Advanced Specifications & Bioanalytical Applications
Executive Summary
2'-O-Methyl-d3 Paclitaxel is a high-purity, stable isotope-labeled derivative of the antineoplastic agent Paclitaxel (Taxol). Chemically characterized by the substitution of the hydroxyl proton at the 2' position of the C-13 side chain with a trideuteromethyl group (-OCD₃), this compound serves as a critical Internal Standard (IS) in bioanalytical assays.
Its primary application lies in the precise quantification of 2'-O-Methyl Paclitaxel , a known impurity and potential degradation product in pharmaceutical formulations, as well as a synthetic derivative in Structure-Activity Relationship (SAR) studies. By leveraging the deuterium isotope effect, this standard ensures robust normalization against matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows.
Chemical Identity & Physicochemical Properties[1]
The introduction of the trideuteromethyl group at the 2' position alters the lipophilicity and mass spectral signature of the molecule without significantly impacting its chromatographic retention relative to the non-deuterated analyte, making it an ideal internal standard.
| Property | Specification |
| Chemical Name | 2'-O-Trideuteromethyl-Paclitaxel |
| Synonyms | 2'-OMe-d3-Taxol; (αR,βS)-β-(Benzoylamino)-α-(methoxy-d3)-benzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester |
| Molecular Formula | |
| Molecular Weight | 870.95 g/mol (Calculated based on D3 enrichment) |
| Parent Compound MW | 853.91 g/mol (Paclitaxel) |
| Analyte MW | 867.93 g/mol (2'-O-Methyl Paclitaxel) |
| Isotopic Purity | Typically ≥ 99% Deuterium |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in water |
Structural Modification Logic
The 2'-hydroxyl group on the N-benzoyl-3-phenylisoserine side chain is the most chemically reactive hydroxyl in Paclitaxel. Selective methylation at this site blocks the proton donor capability, significantly reducing tubulin-binding affinity (cytotoxicity) while increasing chemical stability against epimerization. The d3-labeling provides a +3 Da mass shift, sufficient to resolve the IS from the analyte (2'-O-Methyl Paclitaxel) in mass spectrometry.
Synthesis & Stability
The synthesis of 2'-O-Methyl-d3 Paclitaxel requires regioselective alkylation. The 2'-OH is more acidic and sterically accessible than the 7-OH on the baccatin core, allowing for controlled synthesis.
Synthesis Workflow (Schematic)
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Starting Material : Native Paclitaxel.[1]
-
Reagents : Trideuteromethyl Iodide (
) or Dimethyl Sulfate-d6 ($ (CD_3)_2SO_4 $). -
Base/Catalyst : Sodium Hydride (NaH) or LiHMDS (Lithium hexamethyldisilazide) at low temperature (-78°C to 0°C) to prevent ester hydrolysis.
-
Purification : HPLC to remove unreacted Paclitaxel and potential 7,2'-bis-methylated byproducts.
Stability Note : The ether linkage formed at the 2' position is chemically stable. However, the ester linkages at C-13, C-10, and C-2 are susceptible to hydrolysis in basic conditions. Stock solutions should be prepared in neutral organic solvents (Methanol/DMSO) and stored at -20°C.
Bioanalytical Application: LC-MS/MS Protocol
The following protocol outlines the use of 2'-O-Methyl-d3 Paclitaxel as an Internal Standard for quantifying 2'-O-Methyl Paclitaxel in human plasma.
3.1. Mass Spectrometry (MRM) Strategy
The fragmentation of taxanes typically involves the cleavage of the C-13 ester bond.
-
Precursor Ion :
or . (Sodium adducts are common but protonated species are preferred for fragmentation). -
Key Fragment : The side chain ion (N-benzoyl-3-phenylisoserine methyl ester).
Transition Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Origin of Fragment |
| 2'-O-Methyl Paclitaxel (Analyte) | 868.4 | 300.1 | Side Chain (Methylated) |
| 2'-O-Methyl-d3 Paclitaxel (IS) | 871.4 | 303.1 | Side Chain (Methylated-d3) |
| Paclitaxel (Interference Check) | 854.3 | 286.1 | Side Chain (Native) |
Note: The +3 Da shift is retained in the specific side-chain fragment (300 vs 303), ensuring high specificity.
3.2. Sample Preparation (Protein Precipitation)
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Aliquot : Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition : Add 20 µL of 2'-O-Methyl-d3 Paclitaxel working solution (e.g., 500 ng/mL in MeOH). Vortex for 10 sec.
-
Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Extraction : Vortex vigorously for 1 min; Centrifuge at 13,000 rpm for 10 min at 4°C.
-
Reconstitution : Transfer supernatant to a clean vial. Evaporate to dryness under
stream. Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).
3.3. Chromatographic Conditions
-
Column : C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 30% B to 90% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
Visualization of Workflows
Figure 1: LC-MS/MS Bioanalytical Logic
This diagram illustrates the logical flow of the assay, highlighting where the Deuterated Internal Standard corrects for experimental variability.
Caption: Workflow demonstrating the parallel processing of the Analyte and the d3-labeled Internal Standard to ensure accurate quantification.
Figure 2: Chemical Derivatization Logic
The synthesis and structural relationship between Paclitaxel and its 2'-O-Methyl derivatives.
Caption: Synthesis pathway distinguishing the creation of the Analyte vs. the deuterated Internal Standard.
Data Interpretation & Troubleshooting
5.1. Isotopic Overlap
While deuterium labeling is robust, "cross-talk" can occur if the isotopic resolution is insufficient.
-
d0 -> d3 Contribution : Native 2'-O-Methyl Paclitaxel has natural isotopes (C13, O18) that may contribute signal to the d3 channel. However, with a mass difference of +3 Da, this overlap is minimal (<0.5%) and usually negligible for standard bioanalysis.
-
d3 -> d0 Contribution : High-purity d3 standards (≥99%) contain minimal d0. If the d3 standard contains significant d0, it will cause a positive bias in the analyte concentration (intercept > 0 in calibration curves). Recommendation : Always run a "Blank + IS" sample to check for d0 interference.
5.2. Retention Time Shift
Deuterium is slightly less lipophilic than Hydrogen.
-
Observation : 2'-O-Methyl-d3 Paclitaxel may elute slightly earlier than the non-deuterated analyte on high-efficiency C18 columns.
-
Impact : Usually negligible, but integration windows must be wide enough to capture both peaks if they are not perfectly co-eluting.
References
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BOC Sciences . 2'-O-Methyl-[d3] Paclitaxel Product Specifications. Retrieved from
-
Pharmaffiliates . 2'-O-Methyl-d3 Paclitaxel: Certificate of Analysis and Applications. Retrieved from
-
MedChemExpress (MCE) . Paclitaxel and Deuterated Derivatives: Product Guide. Retrieved from
-
National Institutes of Health (NIH) . Paclitaxel: Mechanism, Metabolism, and Pharmacokinetics. StatPearls. Retrieved from
-
Selleck Chemicals . Paclitaxel Chemical Properties and Biological Activity. Retrieved from
